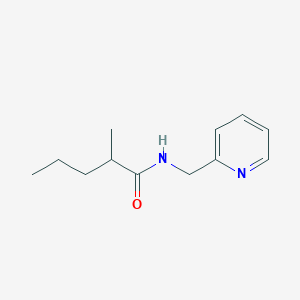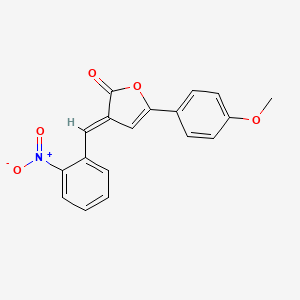![molecular formula C16H15NO2 B4893612 4-[(3-phenyl-2-propen-1-yl)oxy]benzamide](/img/structure/B4893612.png)
4-[(3-phenyl-2-propen-1-yl)oxy]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(3-phenyl-2-propen-1-yl)oxy]benzamide, also known as PPOB, is a novel compound that has been synthesized and studied extensively for its potential therapeutic applications. PPOB belongs to the class of benzamide derivatives, which have been shown to exhibit a wide range of biological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects.
Mecanismo De Acción
The mechanism of action of 4-[(3-phenyl-2-propen-1-yl)oxy]benzamide is not fully understood, but it is believed to involve the modulation of various signaling pathways. In cancer cells, 4-[(3-phenyl-2-propen-1-yl)oxy]benzamide has been shown to inhibit the Akt/mTOR signaling pathway, which is involved in cell growth and survival. 4-[(3-phenyl-2-propen-1-yl)oxy]benzamide has also been shown to activate the AMP-activated protein kinase (AMPK) pathway, which is involved in energy metabolism and cell survival. In neurodegenerative disorders, 4-[(3-phenyl-2-propen-1-yl)oxy]benzamide has been shown to activate the Nrf2/ARE pathway, which is involved in the regulation of oxidative stress and inflammation.
Biochemical and Physiological Effects:
4-[(3-phenyl-2-propen-1-yl)oxy]benzamide has been shown to have a wide range of biochemical and physiological effects. In cancer cells, 4-[(3-phenyl-2-propen-1-yl)oxy]benzamide has been shown to induce cell cycle arrest, inhibit cell proliferation, and induce apoptosis. 4-[(3-phenyl-2-propen-1-yl)oxy]benzamide has also been shown to inhibit the migration and invasion of cancer cells. In inflammation, 4-[(3-phenyl-2-propen-1-yl)oxy]benzamide has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, and reduce the infiltration of immune cells. In neurodegenerative disorders, 4-[(3-phenyl-2-propen-1-yl)oxy]benzamide has been shown to protect neurons from oxidative stress and apoptosis, and improve cognitive function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 4-[(3-phenyl-2-propen-1-yl)oxy]benzamide in lab experiments is its relatively low toxicity and high solubility, which makes it suitable for in vitro and in vivo studies. 4-[(3-phenyl-2-propen-1-yl)oxy]benzamide is also stable under physiological conditions, which allows for long-term storage and transportation. However, one of the limitations of using 4-[(3-phenyl-2-propen-1-yl)oxy]benzamide is its relatively low potency, which may require higher concentrations to achieve therapeutic effects. 4-[(3-phenyl-2-propen-1-yl)oxy]benzamide also has a short half-life in vivo, which may limit its bioavailability and efficacy.
Direcciones Futuras
There are several future directions for the research of 4-[(3-phenyl-2-propen-1-yl)oxy]benzamide. One direction is to further investigate the mechanism of action of 4-[(3-phenyl-2-propen-1-yl)oxy]benzamide, and identify its molecular targets and downstream signaling pathways. Another direction is to optimize the synthesis method of 4-[(3-phenyl-2-propen-1-yl)oxy]benzamide, and develop more potent and selective analogs. Additionally, future studies could focus on the in vivo efficacy and safety of 4-[(3-phenyl-2-propen-1-yl)oxy]benzamide, and explore its potential clinical applications in cancer, inflammation, and neurodegenerative disorders.
Métodos De Síntesis
The synthesis of 4-[(3-phenyl-2-propen-1-yl)oxy]benzamide involves the reaction of 4-hydroxybenzamide with cinnamaldehyde in the presence of a base catalyst. The reaction proceeds through a Michael addition followed by an intramolecular cyclization to form the final product. The yield of 4-[(3-phenyl-2-propen-1-yl)oxy]benzamide can be improved by optimizing the reaction conditions, such as the choice of solvent, temperature, and catalyst.
Aplicaciones Científicas De Investigación
4-[(3-phenyl-2-propen-1-yl)oxy]benzamide has been studied extensively for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. In cancer research, 4-[(3-phenyl-2-propen-1-yl)oxy]benzamide has been shown to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. 4-[(3-phenyl-2-propen-1-yl)oxy]benzamide has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and chemokines. In neurodegenerative disorders, 4-[(3-phenyl-2-propen-1-yl)oxy]benzamide has been shown to protect neurons from oxidative stress and apoptosis.
Propiedades
IUPAC Name |
4-[(E)-3-phenylprop-2-enoxy]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO2/c17-16(18)14-8-10-15(11-9-14)19-12-4-7-13-5-2-1-3-6-13/h1-11H,12H2,(H2,17,18)/b7-4+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZOKHIGLKDOCGC-QPJJXVBHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CCOC2=CC=C(C=C2)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/COC2=CC=C(C=C2)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(E)-3-phenylprop-2-enoxy]benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-{4-[(2-fluorobenzyl)oxy]-3-methoxybenzylidene}-3-[2-(4-methylphenyl)-2-oxoethyl]-1,3-thiazolidine-2,4-dione](/img/structure/B4893529.png)
![ethyl 1-{[(2-methoxyphenyl)amino]carbonyl}-4-(2-phenoxyethyl)-4-piperidinecarboxylate](/img/structure/B4893536.png)
![3-bromo-N-{2-[(3,4-dichlorobenzyl)thio]ethyl}-4-methoxybenzenesulfonamide](/img/structure/B4893540.png)
![N-cyclopropyl-4-methoxy-3-({1-[(2E)-2-methyl-2-buten-1-yl]-4-piperidinyl}oxy)benzamide](/img/structure/B4893548.png)

![propyl 2-[(4'-methyl-4-biphenylyl)oxy]propanoate](/img/structure/B4893553.png)
![4-{[1-(methoxyacetyl)-4-piperidinyl]oxy}-N-[2-(2-oxo-1,3-oxazolidin-3-yl)ethyl]benzamide](/img/structure/B4893565.png)
![(3aS*,5S*,9aS*)-5-(4-isopropyl-1,3-thiazol-2-yl)-2-(2-methylbenzyl)hexahydro-7H-pyrrolo[3,4-g]pyrrolizin-1(2H)-one](/img/structure/B4893573.png)
![3-{[1-(1-adamantyl)ethyl]amino}-1-(4-methylphenyl)-2,5-pyrrolidinedione](/img/structure/B4893581.png)
![1-[2-(benzylsulfonyl)-1-isobutyl-1H-imidazol-5-yl]-N-methyl-N-[(5-methyl-2-furyl)methyl]methanamine](/img/structure/B4893588.png)

![1-[1-benzyl-2-(ethylsulfonyl)-1H-imidazol-5-yl]-N-methyl-N-(4-pyrimidinylmethyl)methanamine](/img/structure/B4893610.png)
![N-[3-(4-methoxyphenyl)propyl]-6-(4-methyl-3-oxo-1-piperazinyl)nicotinamide](/img/structure/B4893616.png)
